Lithium 2-(pyrazin-2-yl)acetate
Overview
Description
This compound is a white crystalline powder that is soluble in water and has a molecular weight of 182.05 g/mol. It has gained attention in recent years due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
Lithium 2-(pyrazin-2-yl)acetate is primarily used as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation by the PROTACs .
Mode of Action
The mode of action of this compound involves its role as a rigid linker in PROTACs . It helps in the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC. This complex formation leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein degradation . By acting as a linker in PROTACs, it facilitates the degradation of specific proteins, thereby influencing the pathways these proteins are involved in .
Pharmacokinetics
The ADME properties of this compound would likely be influenced by these characteristics of lithium .
Result of Action
The molecular and cellular effects of the action of this compound involve the degradation of target proteins . This can lead to changes in cellular processes and functions that the degraded proteins were involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and its ability to form effective PROTACs . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-(pyrazin-2-yl)acetate typically involves the reaction of pyrazine-2-acetic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction scheme is as follows:
Pyrazine-2-acetic acid+Lithium hydroxide→Lithium 2-(pyrazin-2-yl)acetate+Water
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The crystallization process is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Lithium 2-(pyrazin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2-acetic acid derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms of pyrazine derivatives.
Substitution: The compound can participate in substitution reactions where the pyrazine ring is modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various pyrazine derivatives with different functional groups, which can be further utilized in various applications.
Scientific Research Applications
Lithium 2-(pyrazin-2-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Comparison with Similar Compounds
Lithium 2-(pyrazin-2-yl)acetate can be compared with other similar compounds, such as:
Lithium 2-(5-(trifluoromethyl)pyrazin-2-yl)acetate: This compound has a trifluoromethyl group, which can enhance its biological activity and stability.
Lithium 2-(3-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)pyrazin-2-yl)acetate:
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
Properties
IUPAC Name |
lithium;2-pyrazin-2-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.Li/c9-6(10)3-5-4-7-1-2-8-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCDXICBVYOSMA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=C(C=N1)CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5LiN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803601-33-3 | |
Record name | lithium(1+) ion 2-(pyrazin-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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